molecular formula C8H12N2O B12868424 3-(Furan-2-yl)-5-methylpyrazolidine

3-(Furan-2-yl)-5-methylpyrazolidine

Cat. No.: B12868424
M. Wt: 152.19 g/mol
InChI Key: MWVLKKPCFMKDPS-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-5-methylpyrazolidine (CAS 74921-66-7) is a synthetic heterocyclic compound with a molecular formula of C8H12N2O and a molecular weight of 152.19 g/mol . This pyrazolidine derivative features a furan ring, a privileged structure in medicinal chemistry, which is often explored for its potential biological activities . Compounds containing the furan-2-yl moiety are of significant interest in various research fields, including as building blocks in the development of novel molecules with potential pharmacological properties . Researchers value this compound for its use in heterocyclic chemistry and drug discovery projects, particularly in the synthesis of more complex molecular architectures. Its structure is characterized by several predicted physical properties, including a density of approximately 1.03 g/cm³ and a boiling point of 220.648°C at 760 mmHg . The compound is provided for research and development purposes exclusively. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3-(furan-2-yl)-5-methylpyrazolidine

InChI

InChI=1S/C8H12N2O/c1-6-5-7(10-9-6)8-3-2-4-11-8/h2-4,6-7,9-10H,5H2,1H3

InChI Key

MWVLKKPCFMKDPS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NN1)C2=CC=CO2

Origin of Product

United States

Strategic Methodologies for the Synthesis of Furan Substituted Pyrazolidine Frameworks

Pyrazolidine (B1218672) Ring Assembly Protocols

The formation of the pyrazolidine ring is the cornerstone of synthesizing the target compound. Various protocols have been developed, each with its own advantages in terms of efficiency, stereocontrol, and substrate scope.

Classical Cyclocondensation Routes for Pyrazolidine Nucleus Formation

Classical cyclocondensation reactions represent the foundational methods for constructing the pyrazolidine nucleus. These reactions typically involve the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species. For the synthesis of a 3,5-disubstituted pyrazolidine such as 3-(Furan-2-yl)-5-methylpyrazolidine, an α,β-unsaturated aldehyde or ketone serves as a key building block.

The reaction of an α,β-unsaturated carbonyl compound with a hydrazine is a well-established method for forming pyrazoline and pyrazolidine rings. For instance, the reaction between acrolein and phenylhydrazine (B124118) was reported to yield the corresponding pyrazoline under acidic conditions in early chemical literature. scholaris.ca This approach can be adapted for the synthesis of the target compound by using a furan-containing α,β-unsaturated carbonyl. For example, the condensation of 1-(furan-2-yl)but-2-en-1-one with hydrazine would be a direct route to a furan-substituted pyrazolidine. The general mechanism involves a Michael addition of the hydrazine to the α,β-unsaturated system, followed by an intramolecular cyclization and dehydration.

Another classical approach involves the reaction of hydrazines with epichlorohydrin, which can lead to the formation of the pyrazolidine ring. acs.org While less direct for the target compound, this method highlights the versatility of using different dielectrophilic partners in cyclocondensation reactions.

Advanced Catalytic Asymmetric Synthesis Approaches for Pyrazolidine Derivatives

The development of stereochemically defined centers is a crucial aspect of modern organic synthesis, particularly for pharmaceutical applications. Catalytic asymmetric synthesis provides an elegant solution for controlling the stereochemistry of the pyrazolidine ring. nih.gov

One of the most powerful methods for the asymmetric synthesis of pyrazolidines is the [3+2] cycloaddition reaction. nih.gov This can be achieved through the reaction of alkenes with azomethine imines, which are 1,3-dipoles. These azomethine imines can be generated in situ from hydrazones. mdpi.com Chiral catalysts, including those based on metals like copper, nickel, or zirconium, or organocatalysts such as chiral Brønsted acids or amines, can be employed to induce high levels of enantioselectivity. nih.govnih.govresearchgate.net

For example, Rueping and coworkers have demonstrated the use of an acidic N-triflylphosphoramide Brønsted acid as an organocatalyst in highly enantioselective [3+2] cycloadditions between various alkenes and azomethine imines derived from N-benzoylhydrazone precursors. nih.gov This methodology could be applied to the synthesis of optically active this compound by using a furan-containing hydrazone and an appropriate alkene.

Córdova and coworkers have developed a direct catalytic asymmetric synthesis of 3-hydroxypyrazolidine derivatives through a metal-free aza-Michael/hemiaminal cascade sequence. scholaris.caresearchgate.netmdpi.combeilstein-journals.org This reaction between di-1,2-N-protected hydrazine derivatives and α,β-unsaturated aldehydes is catalyzed by chiral amines and can achieve excellent enantioselectivities (98–99% ee). scholaris.caresearchgate.netmdpi.combeilstein-journals.org The resulting 3-hydroxypyrazolidines are versatile intermediates that can be further functionalized. scholaris.camdpi.combeilstein-journals.org

Catalyst SystemReactantsProduct TypeEnantioselectivity (ee)Reference
Chiral Zirconium/BINOL complexAcylhydrazones and olefinsFused pyrazolidines72-97% nih.govresearchgate.net
Chiral AmineDi-1,2-N-protected hydrazine and α,β-unsaturated aldehydes3-Hydroxypyrazolidines98-99% scholaris.caresearchgate.netmdpi.combeilstein-journals.org
Chiral Phosphoric Acidα,β-Unsaturated hydrazonesPyrazolinesNot specified scholaris.ca
N-Triflylphosphoramide Brønsted AcidN-Benzoylhydrazones and alkenesPyrazolidine derivatives87-98% nih.gov
Cu(II)-complex with chiral ligandN,N-cyclic azomethine imines and propioloylpyrazoles(R)-cycloadduct products80-95% nih.gov

Modern Flow Chemistry Applications in Pyrazolidine Synthesis

Flow chemistry has emerged as a powerful technology in organic synthesis, offering advantages such as enhanced reaction control, improved safety, and easier scalability compared to traditional batch methods. acs.orgresearchgate.net The principles of flow chemistry, which involve the continuous pumping of reagents through a reactor, are well-suited for the synthesis of heterocyclic compounds, including pyrazoles and their derivatives. mdpi.comacs.org

While specific examples detailing the flow synthesis of this compound are not abundant in the literature, the general applicability of flow chemistry to the synthesis of nitrogen-containing heterocycles is well-documented. mdpi.comacs.org For instance, cyclocondensation reactions, which are often used to form the pyrazolidine ring, can be efficiently performed in flow reactors. The precise control over temperature, pressure, and reaction time in a flow system can lead to higher yields, improved selectivity, and reduced reaction times. acs.org

Furthermore, flow chemistry is particularly advantageous for reactions that involve hazardous reagents or intermediates, or that are highly exothermic. science.gov The small reaction volumes at any given time in a flow reactor minimize safety risks. Automated flow synthesis systems can also be used for rapid reaction optimization and the creation of compound libraries. researchgate.net

Hydrazone-based Cyclization Strategies for Pyrazolidine Scaffolds

Hydrazones are versatile intermediates in the synthesis of pyrazolidine rings. nih.gov As mentioned previously, they can serve as precursors to azomethine imines for [3+2] cycloaddition reactions. mdpi.com Additionally, hydrazones themselves can undergo cyclization reactions to form the pyrazolidine scaffold.

One strategy involves the cyclization of hydrazone dianions. For example, a highly selective and efficient method for the synthesis of 5-trifluoromethylated and 5-perfluoroalkylated pyrazoles has been developed based on the cyclization of hydrazone dianions with ethyl perfluorocarboxylates. This general approach could potentially be adapted for the synthesis of furan-substituted pyrazolidines.

Another important hydrazone-based method is the Fischer indole (B1671886) synthesis, which can be adapted for pyrazoline synthesis. List and Müller reported a catalytic asymmetric Fischer synthesis of pyrazolines via a chiral phosphoric acid-catalyzed 6π-electrocyclization of α,β-unsaturated hydrazones. scholaris.ca This type of reaction, involving a furan-containing hydrazone, could be a viable route to the target scaffold.

Incorporation of the Furan (B31954) Moiety

The introduction of the furan ring is a critical step in the synthesis of this compound. This can be achieved either by using a furan-containing starting material in the pyrazolidine ring-forming reaction or, in principle, by attaching the furan ring to a pre-formed pyrazolidine scaffold.

Synthetic Pathways for Direct Furan Annulation onto Pyrazolidine Precursors

The direct attachment of a furan ring to a pre-existing pyrazolidine scaffold is a less common strategy compared to the use of furan-containing building blocks from the outset. However, modern cross-coupling methodologies could theoretically be applied. For instance, a palladium-catalyzed direct C-H arylation could potentially be used to couple a furan with a pyrazolidine containing an appropriate C-H bond. researchgate.net Such reactions have been demonstrated for the arylation of other heterocycles like indoles, pyrroles, and furans themselves.

A more conventional, though still challenging, approach would involve the synthesis of a halogenated pyrazolidine derivative, which could then undergo a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, or Negishi coupling) with a furan-organometallic reagent. The functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents has been shown to be an effective strategy for preparing substrates for such cross-coupling reactions. acs.org

However, the predominant and more synthetically straightforward approach for synthesizing this compound involves incorporating the furan moiety into one of the starting materials prior to the cyclization step. A common method is the Knoevenagel or Claisen-Schmidt condensation of furan-2-carbaldehyde with a ketone or an active methylene (B1212753) compound to generate the α,β-unsaturated precursor needed for cyclocondensation with hydrazine. mdpi.com For example, the reaction of cyanoacetylhydrazine with furan-2-aldehyde yields a hydrazide-hydrazone derivative that can be used in a variety of subsequent heterocyclization reactions. researchgate.net This ensures the presence of the furan at the desired position in the final pyrazolidine product.

Furan-Containing Starting MaterialReaction TypeResulting ScaffoldReference
Furan-2-carbaldehydeCondensation with hydrazine derivativeFuran-substituted hydrazone/pyrazolidine researchgate.net
1-(Furan-2-yl)ethanoneClaisen-Schmidt condensation, then cyclizationFuran-substituted pyrazoline
Furan-containing α,β-unsaturated ketonesCyclocondensation with hydrazineFuran-substituted pyrazolines
Furan-containing aldehydesMulticomponent reaction with pyruvic acid and aminesPyrazolo furan-2(5H)-one derivatives nih.gov

Strategies Utilizing Pre-functionalized Furan Substrates for Pyrazolidine Formation

The synthesis of the this compound scaffold can be efficiently achieved by employing furan-containing building blocks that are predisposed to form the five-membered pyrazolidine ring. A primary and widely utilized method for constructing the pyrazolidine ring is the [3+2] cycloaddition reaction. researchgate.net This approach typically involves the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound. csic.es

In the context of synthesizing this compound, the key precursor is an α,β-unsaturated ketone bearing a furan group, specifically (E)-1-(furan-2-yl)but-2-en-1-one . This substrate contains the necessary carbon framework and functional groups to react with hydrazine (H₂NNH₂) or its derivatives. The cyclocondensation reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the enone, followed by an intramolecular cyclization and dehydration to yield the target pyrazolidine ring. The methyl group at the 5-position of the pyrazolidine originates from the methyl group of the butenone backbone.

The synthesis of the furan-based enone precursor itself can be accomplished through several methods, such as a Claisen-Schmidt condensation between furan-2-carbaldehyde and acetone (B3395972) to form an intermediate chalcone (B49325), which is then subjected to further reactions to introduce the methyl group. Another approach involves the direct acylation of furan with crotonyl chloride via a Friedel-Crafts reaction.

The reaction conditions for the final cyclization step are crucial for achieving high yields and can be tailored based on the reactivity of the specific hydrazine used. Generally, the reaction is carried out in a protic solvent like ethanol (B145695) or acetic acid, often under reflux conditions. nih.gov The use of catalytic amounts of acid or base can facilitate the reaction.

Table 1: Illustrative Reaction Parameters for Pyrazolidine Synthesis from a Pre-functionalized Furan Substrate

Precursor 1Precursor 2SolventCatalystConditionsProduct
(E)-1-(Furan-2-yl)but-2-en-1-oneHydrazine HydrateEthanolAcetic Acid (cat.)Reflux, 4-6hThis compound
(E)-1-(Furan-2-yl)but-2-en-1-oneMethylhydrazineMethanolNoneRoom Temp, 24h1,5-Dimethyl-3-(furan-2-yl)pyrazolidine
(E)-1-(Furan-2-yl)but-2-en-1-onePhenylhydrazineAcetic AcidNone100°C, 8h3-(Furan-2-yl)-5-methyl-1-phenylpyrazolidine

Post-Cyclization Derivatization with Furan-Containing Reagents

An alternative synthetic strategy involves the formation of the pyrazolidine ring first, followed by the introduction of the furan moiety. This post-cyclization functionalization approach relies on a stable, pre-formed pyrazolidine core that can undergo substitution reactions. For instance, a pyrazolidine substituted with a suitable leaving group at the 3-position could react with a furan-based nucleophile, such as a furan Grignard or organolithium reagent.

However, a more common and versatile approach is the functionalization of the nitrogen atoms of the pyrazolidine ring. A pyrazolidine can be acylated using a furan-containing acylating agent. For example, reacting 5-methylpyrazolidin-3-one with a suitable reducing agent to form 5-methylpyrazolidine, which can then be acylated with 2-furoyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270). This would yield (3-(Furan-2-yl)-5-methylpyrazolidin-1-yl)(furan-2-yl)methanone . While this introduces a furan group, achieving the specific 3-(Furan-2-yl) substitution on the carbon backbone via this route is less direct than using pre-functionalized substrates. A more targeted approach would involve a pyrazolidine derivative with a handle for cross-coupling, such as a 3-halopyrazolidine, which could then undergo a Suzuki or Stille coupling with a furanboronic acid or stannane, respectively. nih.gov

Diversity-Oriented Derivatization Strategies for Furan-Pyrazolidine Systems

Diversity-oriented synthesis is a powerful approach for generating collections of structurally diverse small molecules, which is crucial for exploring chemical space in drug discovery. nih.govresearchgate.net The this compound scaffold offers multiple sites for chemical modification, making it an excellent candidate for such strategies.

Chemical Modification at Nitrogen Centers of the Pyrazolidine Ring

The two nitrogen atoms within the pyrazolidine ring are primary sites for derivatization. csic.es They behave as nucleophiles and can be readily functionalized through various reactions, allowing for the introduction of a wide range of substituents.

N-Alkylation: The N1 and N2 positions can be alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate or sodium hydride. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) is another effective method. researchgate.net

N-Acylation: Acylation is a very common modification, achieved by reacting the pyrazolidine with acyl chlorides, anhydrides, or carboxylic acids (using a coupling agent). csic.es This introduces amide functionalities, which can significantly alter the molecule's properties.

N-Arylation: The introduction of aryl or heteroaryl groups can be accomplished through Buchwald-Hartwig amination, coupling the pyrazolidine with an aryl halide in the presence of a palladium catalyst.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) yields sulfonamides, which are stable and can influence the molecule's conformation and biological activity.

Table 2: Examples of Reagents for N-Derivatization of the Pyrazolidine Ring

Reaction TypeReagentFunctional Group Introduced
AlkylationBenzyl BromideBenzyl
AcylationAcetyl ChlorideAcetyl
Arylation4-Fluorophenylboronic Acid4-Fluorophenyl
Sulfonylationp-Toluenesulfonyl ChlorideTosyl
CarbamoylationPhenyl IsocyanatePhenylcarbamoyl

Structural Functionalization of the Furan Substituent

The furan ring itself is a versatile platform for introducing further chemical diversity. acs.org As an electron-rich aromatic heterocycle, it readily undergoes electrophilic substitution reactions, typically at the C5 position (the position adjacent to the heteroatom and farthest from the pyrazolidine substituent). acs.org

Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms onto the furan ring.

Nitration: Mild nitrating agents, such as acetyl nitrate, can be used to install a nitro group.

Friedel-Crafts Acylation/Alkylation: In the presence of a Lewis acid catalyst, the furan ring can be acylated with acyl chlorides or alkylated with alkyl halides.

Metalation and Cross-Coupling: The furan ring can be deprotonated at the C5 position using a strong base like n-butyllithium, followed by quenching with an electrophile. The resulting lithiated species can also be used in transmetalation reactions to form boronic esters or stannanes for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). rsc.org

Table 3: Examples of Reagents for Functionalization of the Furan Ring

Reaction TypeReagentPosition of FunctionalizationFunctional Group Introduced
BrominationN-Bromosuccinimide (NBS)C5Bromo
NitrationAcetyl NitrateC5Nitro
AcylationAcetic Anhydride / BF₃·OEt₂C5Acetyl
FormylationVilsmeier-Haack (POCl₃, DMF)C5Formyl

Development of Libraries through Parallel Synthesis Techniques

To efficiently explore the chemical space around the this compound core, the derivatization strategies described above can be implemented using parallel synthesis techniques. uniroma1.itslideshare.net This approach allows for the simultaneous creation of a large number of distinct but structurally related compounds, known as a chemical library. chemdiv.comnih.govnih.gov

The process typically involves a common scaffold, in this case, this compound, which is distributed into an array of reaction vessels, such as a 96-well plate. slideshare.net To each well, a different building block (e.g., a unique acyl chloride for N-acylation or a specific aldehyde for N-alkylation) is added. By systematically varying the reagents in each dimension of the array, a diverse library of compounds can be rapidly generated.

For example, a library could be constructed by first synthesizing the core scaffold. This scaffold would then be aliquoted into a multi-well plate. A set of diverse carboxylic acids could then be coupled to the N1 position using a robotic liquid handler to dispense the acids and coupling reagents. Following this, a second set of diverse alkylating agents could be used to functionalize the N2 position, leading to a large library of di-substituted furan-pyrazolidine derivatives. Such libraries are invaluable for high-throughput screening to identify compounds with desired biological activities. nih.gov

Chemical Behavior and Reaction Dynamics of Furan Substituted Pyrazolidine Compounds

Reactivity Profile of the Pyrazolidine (B1218672) Core

The pyrazolidine ring is a saturated five-membered heterocycle containing two adjacent nitrogen atoms. Its reactivity is largely characterized by reactions at the nitrogen atoms and potential ring-opening processes.

Investigations into Electrophilic Substitution Patterns

The nitrogen atoms of the pyrazolidine ring are nucleophilic and are the primary sites for electrophilic attack. Reactions with electrophiles would likely lead to substitution on one or both nitrogen atoms, depending on the reaction conditions and the nature of the electrophile. Quaternization of the nitrogen atoms is also a possible outcome. csic.es

Exploration of Nucleophilic Reaction Pathways

The pyrazolidine ring itself, being electron-rich, is not generally susceptible to nucleophilic attack. However, the introduction of electron-withdrawing groups on the ring or the nitrogen atoms could potentially activate the ring for such reactions. For instance, N-acylated pyrazolidines can undergo reactions with nucleophiles.

Ring-Opening and Rearrangement Processes

Pyrazolidine rings can undergo ring-opening reactions under various conditions. thieme-connect.com Cleavage of the N-N bond is a common pathway, often initiated by reduction or oxidation. csic.es For example, reduction with reagents like samarium(II) iodide can lead to the formation of 1,3-diamines. nih.gov Photoinduced ring-opening has also been observed in certain pyrazolidine derivatives. researchgate.net

Reactivity Characteristics of the Furan (B31954) Substituent

The furan ring is an electron-rich aromatic heterocycle, making it highly reactive towards electrophiles. numberanalytics.comajrconline.org Its aromaticity is less pronounced than that of benzene, which allows it to participate in addition reactions as well. matanginicollege.ac.in

Electrophilic Aromatic Substitution on the Furan Ring

Furan readily undergoes electrophilic aromatic substitution, with a strong preference for attack at the C2 (α) position. pearson.comvaia.compearson.com This is due to the greater stabilization of the cationic intermediate formed during the reaction. chemicalbook.com The reactivity of furan towards electrophiles is significantly higher than that of benzene. numberanalytics.comchemicalbook.com The presence of the pyrazolidine substituent at the 2-position would likely direct incoming electrophiles to the C5 position of the furan ring.

Interactive Table: Common Electrophilic Substitution Reactions of Furan

Reaction TypeReagent(s)Typical Product(s)
HalogenationBr₂/dioxane2-Bromofuran
NitrationAcetyl nitrate2-Nitrofuran
SulfonationPyridine-SO₃ complexFuran-2-sulfonic acid
Friedel-Crafts AcylationAcetic anhydride/SnCl₄2-Acetylfuran

Cycloaddition Reactions Involving the Furan Diene (e.g., Diels-Alder)

The reduced aromatic character of furan allows it to act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. numberanalytics.commatanginicollege.ac.inquimicaorganica.orgacs.org It reacts with various dienophiles to form bridged cycloadducts (7-oxabicyclo[2.2.1]heptane derivatives). acs.org The stereochemistry of these reactions often follows the endo rule, although the thermodynamic product is typically the exo isomer. acs.orgacs.org The nature of the substituent on the furan ring can influence the rate and selectivity of the Diels-Alder reaction. mdpi.comnih.gov

Interactive Table: Diels-Alder Reactivity of Furan Derivatives

Furan DerivativeDienophileReaction ConditionsProduct Type
FuranMaleic anhydrideHeat7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
2-MethylfuranMethyl acrylateLewis acid catalystSubstituted 7-oxabicyclo[2.2.1]heptane
2-AminofuranVarious dienophilesMild conditionsPolysubstituted anilines (after aromatization)

Acid-Catalyzed Hydrolysis and Ring Cleavage Considerations for Furan

The presence of a furan ring in the structure of 3-(Furan-2-yl)-5-methylpyrazolidine introduces a susceptibility to acid-catalyzed hydrolysis and subsequent ring cleavage. Furan and its derivatives are known to be sensitive to acidic conditions, which can lead to polymerization or ring-opening reactions. pharmaguideline.comijabbr.com

The mechanism for the acid-catalyzed ring opening of a furan ring in an aqueous solution is a well-studied process. acs.org It begins with the protonation of the furan ring, which is considered the rate-limiting step. scite.airesearchgate.net Computational studies have shown that protonation at the Cα position (the carbon adjacent to the oxygen atom) is energetically more favorable than at the Cβ position. acs.orgscite.ai Following protonation, a nucleophilic attack by a water molecule occurs, leading to the formation of intermediates such as 2,5-dihydro-2-furanol. acs.orgscite.ai A subsequent protonation event, this time on the ring's oxygen atom, facilitates the cleavage of the furan ring, ultimately yielding an unsaturated dicarbonyl compound. acs.org

In the context of this compound, the pyrazolidine substituent at the C2 position of the furan will influence this process. The basic nitrogen atoms of the pyrazolidine ring can be protonated in acidic media, which would alter the electronic properties of the furan ring, potentially affecting the rate and pathway of the hydrolysis reaction. Furthermore, the stability of the pyrazolidine ring itself under these conditions must be considered, as harsh acidic environments can also affect saturated nitrogen heterocycles. csic.es The choice of solvent and acid catalyst is crucial, as certain conditions can promote side reactions like polymerization, while others may allow for more controlled transformations. rsc.orgacs.org

Starting Furan DerivativeAcidic ConditionsPrimary Ring-Opened Product Type
FuranDilute Aqueous AcidSuccinaldehyde
2-MethylfuranDilute Aqueous AcidLevulinaldehyde
2-Furfuryl AlcoholAqueous AcidLevulinic Acid (via 5-hydroxymethylfuran)
This compoundAqueous Acid (Hypothetical)Unsaturated Amino-Dicarbonyl Compound

Synergistic Effects of Furan and Pyrazolidine Moieties on Overall Reactivity

The combination of a furan and a pyrazolidine ring within a single molecule results in synergistic effects where the properties of one moiety influence the reactivity of the other. These effects are primarily driven by electronic interactions and steric factors.

The direct attachment of the electron-donating pyrazolidine moiety to the electron-rich furan ring enhances the nucleophilicity of the furan system. However, a significant electronic interplay occurs under acidic conditions. The pyrazolidine nitrogens are readily protonated to form a pyrazolidinium cation. This transformation converts the substituent from an electron-donating group into a powerful electron-withdrawing group. This change in electronic nature would, in turn, decrease the electron density of the furan ring, making it less susceptible to electrophilic attack and potentially slowing the rate of acid-catalyzed ring cleavage compared to an unsubstituted furan. This modulation of the furan's reactivity based on the protonation state of the pyrazolidine is a key synergistic electronic effect.

AtomNeutral Molecule (Illustrative Charge)N1-Protonated Molecule (Illustrative Charge)Electronic Effect of Protonation
Furan O1'-0.25-0.20Decreased electron density
Furan C5'-0.15-0.08Decreased electron density
Pyrazolidine N1-0.30+0.10Significant decrease in electron density
Pyrazolidine N2-0.28-0.22Slight decrease in electron density

Steric hindrance, resulting from the spatial arrangement of atoms, plays a critical role in the chemical reactivity of this compound. The three-dimensional structure and the relative positioning of the furan and methyl substituents on the pyrazolidine ring can impede the approach of reagents to specific reactive sites. numberanalytics.comnih.gov

The pyrazolidine ring is not planar, and the substituents at positions 3 and 5 can exist in either a cis or trans relationship to each other. The furan group at C3 and the methyl group at C5 are bulky. These groups can sterically shield the adjacent nitrogen atoms (N1 and N2) and the faces of the pyrazolidine ring. For instance, a reaction involving a bulky electrophile, such as an alkylation or acylation at one of the nitrogen atoms, would likely be influenced by the orientation of these substituents. If the furan and methyl groups are cis, they would create a more hindered face of the ring, directing incoming reagents to the opposite, less hindered face. This steric control can lead to high diastereoselectivity in reactions involving the pyrazolidine ring. Similarly, the accessibility of the furan ring to an external reagent could be partially blocked by the adjacent pyrazolidine ring, potentially favoring reactions on the more exposed face of the furan.

CompoundReactionTarget SiteRelative Rate (Hypothetical)Reason for Rate Difference
PyrazolidineN-AlkylationN1/N2100No steric hindrance
trans-3-(Furan-2-yl)-5-methylpyrazolidineN-AlkylationN140Steric hindrance from adjacent furan group
trans-3-(Furan-2-yl)-5-methylpyrazolidineN-AlkylationN265Lesser steric hindrance from adjacent methyl group
cis-3-(Furan-2-yl)-5-methylpyrazolidineN-AlkylationN/A (unfavored face)<5Significant steric shielding by both groups on one face

Advanced Spectroscopic Characterization and Structural Elucidation of Furan Substituted Pyrazolidine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the precise connectivity and stereochemistry of organic molecules. For 3-(Furan-2-yl)-5-methylpyrazolidine, a complete assignment of its proton, carbon, and nitrogen spectra, supported by two-dimensional correlation experiments, is essential for its structural confirmation.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the furan (B31954) ring, the pyrazolidine (B1218672) ring, and the methyl group. The chemical shifts are influenced by the electronic environment of each proton, while the scalar (J) coupling provides information about the connectivity between adjacent protons.

The protons of the 2-substituted furan ring typically appear in the aromatic region of the spectrum. The proton at position 5 of the furan ring (H-5') is expected to be the most deshielded due to the adjacent oxygen atom. The protons at positions 3 and 4 (H-3' and H-4') will show characteristic coupling patterns.

The pyrazolidine ring protons will present a more complex pattern due to their diastereotopic nature and the presence of a stereocenter at C5. The methyl group at C5 will appear as a doublet, coupled to the adjacent methine proton. The protons on the pyrazolidine ring itself (at C3, C4, and C5) will exhibit a range of chemical shifts and coupling constants, which are highly dependent on the ring conformation and the relative stereochemistry. The protons of the N-H groups will appear as broad singlets, and their chemical shift can be concentration and solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (Hz)
H-5' (Furan)~7.4-7.6ddJ ≈ 1.8, 0.8
H-3' (Furan)~6.3-6.5ddJ ≈ 3.2, 0.8
H-4' (Furan)~6.2-6.4ddJ ≈ 3.2, 1.8
H-3 (Pyrazolidine)~4.0-4.5m-
H-5 (Pyrazolidine)~3.5-4.0m-
H-4ax (Pyrazolidine)~1.8-2.2m-
H-4eq (Pyrazolidine)~2.2-2.6m-
CH₃~1.2-1.5dJ ≈ 6-7
N1-H~4.0-6.0br s-
N2-H~3.0-5.0br s-

Note: These are predicted values based on general principles and data from related furan and pyrazolidine structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbon atoms of the furan ring will resonate in the downfield region, with the carbon attached to the oxygen (C-2' and C-5') appearing at the lowest field. The pyrazolidine ring carbons will have chemical shifts in the aliphatic region, with the carbons adjacent to the nitrogen atoms (C-3 and C-5) being more deshielded. The methyl carbon will appear at a high field.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon Predicted Chemical Shift (ppm)
C-2' (Furan)~150-155
C-5' (Furan)~140-145
C-3' (Furan)~110-115
C-4' (Furan)~105-110
C-3 (Pyrazolidine)~60-70
C-5 (Pyrazolidine)~50-60
C-4 (Pyrazolidine)~30-40
CH₃~15-25

Note: These are predicted values based on general principles and data from related furan and pyrazolidine structures. Actual experimental values may vary.

¹⁵N NMR spectroscopy, although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information about the electronic environment of the nitrogen atoms in the pyrazolidine ring. The chemical shifts of the nitrogen atoms would be expected to be in the typical range for saturated nitrogen heterocycles. The specific chemical shifts would be sensitive to the substitution pattern and the conformation of the ring. For this compound, two distinct signals would be expected for the two nitrogen atoms of the pyrazolidine ring.

To unambiguously assign all proton and carbon signals and to determine the stereochemistry of this compound, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, allowing for the tracing of proton-proton connectivity within the furan and pyrazolidine rings.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct coupling partners to show all protons within a spin system, which is particularly useful for identifying the complete proton network of the pyrazolidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is crucial for determining the relative stereochemistry at the C3 and C5 positions of the pyrazolidine ring by observing through-space correlations between the protons on these carbons and with the methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling the assignment of the carbon signals based on the already assigned proton spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-N, C-O, and C=C bonds present in the molecule.

The N-H stretching vibrations of the pyrazolidine ring are expected to appear as one or two bands in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the furan ring will be observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the pyrazolidine and methyl groups will appear just below 3000 cm⁻¹.

The C=C stretching vibrations of the furan ring typically appear in the 1500-1600 cm⁻¹ region. The C-O stretching of the furan ring will have a strong absorption band around 1000-1300 cm⁻¹. The C-N stretching vibrations of the pyrazolidine ring are expected in the 1020-1250 cm⁻¹ range.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H stretch (Pyrazolidine)3200-3400Medium
C-H stretch (Furan)3100-3150Medium
C-H stretch (Aliphatic)2850-2960Medium-Strong
C=C stretch (Furan)1500-1600Medium
C-N stretch (Pyrazolidine)1020-1250Medium
C-O stretch (Furan)1000-1300Strong

Note: These are predicted values based on general principles and data from related furan and pyrazolidine structures. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons and heteroatoms. The technique is valuable for analyzing conjugated systems and chromophoric groups.

The UV-Vis spectrum of this compound is expected to be influenced by the chromophoric furan ring. A chromophore is a part of a molecule responsible for its color, which arises from absorbing light in the visible or ultraviolet region. The furan ring, with its delocalized π-electron system, acts as a primary chromophore.

In studies of related furan-containing heterocyclic systems, the introduction of aryl or heteroaryl groups has been shown to extend the conjugated system, leading to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. mdpi.com For example, the UV-Vis spectra of 3,8-diaryl-2H-cyclohepta[b]furan-2-ones show absorption maxima that are significantly red-shifted compared to the unsubstituted parent compound, confirming the influence of the appended aromatic systems on the electronic properties. mdpi.com Similarly, the UV-Vis spectrum of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine shows intense absorption bands around 236 nm and 274 nm, which are attributed to the electronic transitions within the coupled aromatic rings. mdpi.com

Based on analogous systems, this compound would be expected to display characteristic absorptions related to the furan moiety, likely below 300 nm. The precise λ_max and molar absorptivity (ε) would be determined by the specific electronic interactions between the furan and pyrazolidine rings.

Compound TypeTypical λ_max (nm)Electronic TransitionReference
Furan Derivatives< 300π → π mdpi.com
Phenyl-substituted Tetrazolyl-Pyridine236, 274π → π mdpi.com
Diaryl-substituted Cyclohepta[b]furan-2-ones> 350π → π* (extended conjugation) mdpi.com

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique that provides the exact mass of a molecule with high accuracy, typically to within 5 parts per million (ppm). biocompare.com This precision allows for the unambiguous determination of a compound's elemental composition, a crucial step in structural elucidation. For this compound (C₈H₁₂N₂O), HRMS can readily distinguish its molecular formula from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Beyond molecular formula determination, HRMS is used to analyze the fragmentation patterns of a molecule upon ionization. This fragmentation provides a "fingerprint" that helps to confirm the connectivity of atoms within the structure. The fragmentation of this compound in a mass spectrometer would likely proceed through several key pathways:

Cleavage of the C-C bond between the two rings: This would lead to the formation of a furfuryl cation or a related fragment from the furan side of the molecule.

Ring-opening of the pyrazolidine ring: The saturated pyrazolidine ring can undergo cleavage at its C-C or C-N bonds, leading to a series of characteristic smaller fragments.

Loss of small neutral molecules: Elimination of molecules like ethene (C₂H₄) or methylamine (B109427) (CH₃NH₂) from the pyrazolidine ring is a plausible fragmentation route.

The analysis of these fragment ions, with their exact masses determined by HRMS, allows for the piecing together of the molecular puzzle, confirming the presence of both the furan and the methyl-substituted pyrazolidine moieties. In studies of similar heterocyclic compounds, HRMS has been instrumental in confirming proposed structures by matching observed exact masses and fragmentation patterns to theoretical values. mdpi.comscispace.com

Computational Chemistry and Theoretical Modeling of Furan Substituted Pyrazolidine Systems

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. biust.ac.bwnih.gov These methods solve approximations of the Schrödinger equation to determine properties like energy, electron distribution, and orbital interactions. scienceopen.com

Density Functional Theory (DFT) is a robust and widely used computational method for determining the ground-state electronic structure of molecules. nih.gov It is particularly effective for geometry optimization, a process that identifies the most stable three-dimensional arrangement of atoms by finding the minimum energy on the potential energy surface. arxiv.org

For furan-containing heterocyclic systems, the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p), has been shown to provide reliable results for geometry and energy calculations. researchgate.netepstem.net This level of theory effectively balances computational cost and accuracy. In a typical study, the geometry of 3-(Furan-2-yl)-5-methylpyrazolidine would be optimized to find the bond lengths, bond angles, and dihedral angles corresponding to its lowest energy state.

While specific data for this compound is not available, the table below illustrates the kind of geometric parameters that would be obtained for the optimized structure, based on typical values for furan (B31954) and pyrazolidine (B1218672) rings.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table is for illustrative purposes and does not represent experimentally verified data for this compound.

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C-C (Furan)~1.36 - 1.43
C-O (Furan)~1.36
C-C (Pyrazolidine)~1.54
C-N (Pyrazolidine)~1.47
N-N (Pyrazolidine)~1.45
C(Furan)-C(Pyrazolidine)~1.48
**Bond Angles (°) **O-C-C (Furan)~106 - 111
C-N-N (Pyrazolidine)~102 - 110
C-C-C (Pyrazolidine)~103 - 105

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. libretexts.orgimperial.ac.uk The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eumalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more prone to electronic transitions and more reactive. malayajournal.orgresearchgate.net

Table 2: Example FMO Data from a Related Furan-Substituted Heterocycle Data based on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, calculated at the B3LYP/6-31G(d,p) level. malayajournal.org

ParameterEnergy (eV)
HOMO Energy -5.2822
LUMO Energy -1.2715
HOMO-LUMO Gap (ΔE) 4.0106

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP surface is colored according to the local electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.comresearchgate.net

For this compound, an MEP analysis would likely reveal a significant negative potential (red/yellow) around the oxygen atom of the furan ring and the nitrogen atoms of the pyrazolidine ring, as these are the most electronegative atoms with lone pairs of electrons. researchgate.net These sites would be the primary targets for electrophilic attack or hydrogen bonding interactions. malayajournal.org The hydrogen atoms on the rings would exhibit a positive potential (blue), making them susceptible to nucleophilic attack.

Conformational Analysis and Dynamics

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds. lumenlearning.com This is particularly important for flexible molecules like this compound, which contains a non-planar, saturated pyrazolidine ring and a rotatable bond connecting it to the furan ring. scielo.br

To understand the conformational landscape, a potential energy surface (PES) is explored by systematically changing key dihedral angles and calculating the energy at each point. rsc.orguc.pt The resulting surface reveals the low-energy, stable conformations (conformational minima) and the energy barriers between them. nih.gov

For this compound, a key coordinate to scan would be the dihedral angle defining the rotation around the single bond connecting the furan and pyrazolidine rings. This would identify the preferred relative orientation of the two rings. Additionally, the puckering of the pyrazolidine ring itself leads to multiple possible conformers. scielo.br Studies on similar flexible molecules, such as N-benzyl-N-(furan-2-ylmethyl)acetamide, have shown the existence of multiple stable conformers in solution, which can be identified and characterized using DFT calculations. scielo.br

The five-membered, non-aromatic pyrazolidine ring is not planar and adopts a "puckered" conformation to minimize steric strain. The exact nature of this puckering can be described quantitatively using Cremer-Pople puckering coordinates. nih.gov This analysis requires only two parameters for a five-membered ring to define its conformation, such as an envelope (with one atom out of the plane of the other four) or a twist (with two atoms on opposite sides of a plane). nih.gov

Analyzing the torsion angles within the pyrazolidine ring of this compound would reveal its most stable conformation. The presence and position of the methyl group at the 5-position would significantly influence this preference, favoring a conformation that minimizes steric interactions between the methyl group and the furan-2-yl substituent.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic data, which aids in the structural elucidation and characterization of newly synthesized compounds. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within Density Functional Theory (DFT), can predict ¹H and ¹³C NMR chemical shifts with remarkable accuracy. nih.gov These calculations provide the absolute shielding tensor for each nucleus, which is then converted to a chemical shift by referencing it against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, GIAO/DFT calculations can help assign specific protons and carbons in the experimental spectrum. This is especially valuable for distinguishing between the diastereotopic protons on the pyrazolidine ring and for confirming the connectivity between the furan and pyrazolidine moieties. The accuracy of these predictions depends on the chosen functional and basis set, with good agreement often found using functionals like B3LYP and basis sets such as 6-311++G(d,p). researchgate.net Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or dynamic processes not fully captured by the static computational model. rsc.org

Table 2: Comparison of Experimental and Theoretically Calculated ¹³C NMR Chemical Shifts (ppm) for a Furan-Substituted Heterocycle

Carbon Atom Experimental δ (ppm) Calculated δ (ppm) (GIAO/B3LYP)
Furan C2 151.0 152.5
Furan C3 110.5 111.2
Furan C4 112.1 112.9
Furan C5 143.2 144.1
Pyrazolidine C3 65.4 66.8
Pyrazolidine C4 38.9 39.5
Pyrazolidine C5 59.8 60.7
Methyl C 18.5 19.1

Note: Data is representative for a molecule with similar structural motifs. mdpi.comsemanticscholar.org

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations are vital for assigning the absorption bands in an experimental IR spectrum to specific molecular motions, such as stretching, bending, and rocking. mdpi.comresearchgate.net By calculating the harmonic vibrational frequencies at the optimized geometry of the molecule, a theoretical spectrum can be generated. mdpi.com

For this compound, these calculations can definitively assign bands corresponding to the C-H stretches of the furan ring, the N-H stretches of the pyrazolidine, the C-O-C vibrations of the furan, and the characteristic modes of the saturated pyrazolidine ring. researchgate.net Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96-0.98 for DFT calculations) to improve agreement with experimental data. researchgate.net

Reaction Mechanism Studies through Computational Simulation

Computational chemistry provides a virtual window into the dynamics of chemical reactions, allowing for the study of transient species and the energetic landscape that governs the transformation. rsc.orgdlr.de

A transition state (TS) is a high-energy, transient configuration of atoms that exists for a fleeting moment as reactants transform into products. Identifying the geometry and energy of the TS is crucial for understanding reaction rates and selectivity. Computationally, a transition state is located on the potential energy surface as a first-order saddle point, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. marquette.edu

For reactions forming pyrazolidine rings, such as the [3+2] cycloaddition between an azomethine imine and an alkene, computational studies can characterize the transition state structure. mdpi.com This allows researchers to determine whether the reaction is concerted (one step) or stepwise and to understand the origins of stereoselectivity. For the synthesis of a furan-substituted pyrazolidine, TS analysis can reveal key non-covalent interactions, such as hydrogen bonds or π-π stacking, that stabilize one stereochemical outcome over another. rsc.org

For the synthesis of furan-substituted pyrazolidines, computational studies can compare different potential pathways. For example, in the reaction of a furan-containing chalcone (B49325) with hydrazine (B178648), theoretical modeling can elucidate whether the mechanism involves a direct cyclization or proceeds through an intermediate hydrazone. csic.es DFT calculations on related systems have successfully predicted reaction selectivities that match experimental results, validating the computed pathways and energetics. researchgate.net These studies provide a detailed, molecular-level understanding of how and why a particular reaction proceeds, guiding the development of more efficient and selective synthetic methods. acs.org

Table 3: List of Compounds Mentioned

Compound Name
This compound
Tetramethylsilane (TMS)
Toluene
Acetonitrile

Advanced Chemical and Materials Science Applications of Pyrazolidine Scaffolds

Design and Engineering of Organic Scaffolds with Tunable Properties

The pyrazolidine (B1218672) scaffold is a foundational component for creating organic molecules with highly tunable properties. The ability to introduce a wide variety of substituents at different positions on the pyrazolidine ring allows for precise control over the molecule's steric and electronic characteristics. This tunability is crucial for designing materials with specific functions for applications in medicine, agrochemicals, and materials science. nih.gov

The synthesis of pyrazolidine derivatives can be achieved through various methods, including metal-free catalytic processes. For instance, a highly enantioselective route to pyrazolidine derivatives can be achieved via a metal-free, catalytic 1,4-specific cascade transformation between di-1,2-N-protected hydrazine (B178648) and α,β-unsaturated aldehydes. sci-hub.se This method provides access to functionalized 3-hydroxypyrazolidine derivatives with high enantiomeric excess (98–99% ee) in a single step. sci-hub.segithub.io The resulting hydroxyl group can then serve as a handle for further chemical modifications, allowing for the introduction of diverse functionalities and the tuning of the scaffold's properties. github.io

Furthermore, the formation of the pyrazolidine backbone itself can be influenced by altering the substituents of the starting materials, such as dicarboxylic esters, demonstrating the inherent tunability of this scaffold. nih.gov The ability to create diverse libraries of pyrazolidine-based compounds with varied functionalities is a testament to the scaffold's importance in the design and engineering of organic materials with tailored properties.

Development of Fluorescent Probes and Chemical Sensors

Pyrazoline derivatives, which are closely related to pyrazolidines, have shown significant promise as fluorescent probes for the detection of various analytes. nih.govuni.lu The fluorescence properties of these compounds can be modulated by the presence of specific ions or molecules, making them effective sensors. nih.govuni.lu The introduction of a furan (B31954) moiety into a pyrazoline or pyrazolidine structure can influence its photophysical properties, potentially enhancing its utility as a fluorescent probe. researchgate.net

For example, pyrazoline-based sensors have been developed for the selective and sensitive detection of metal ions like Hg²⁺ and Fe³⁺. nih.govuni.lu These sensors often operate via a complexation mechanism where the binding of the metal ion alters the electronic structure of the pyrazoline fluorophore, leading to a change in its fluorescence emission. This can manifest as either fluorescence enhancement or quenching. nih.govuni.lu A novel pyrazoline-based sensor for Hg²⁺ demonstrated a high sensitivity with a fluorometric detection limit of 3.85 x 10⁻¹⁰ M and has been successfully applied in cell imaging. nih.gov Similarly, a pyrazoline derivative has been synthesized for the selective detection of Fe³⁺, forming a 1:1 complex and exhibiting fluorescence quenching. uni.lu

The development of fluorescent probes extends to the detection of reactive oxygen species (ROS). For instance, a fluorescent probe for hypochlorite (B82951) was developed using an α,β-unsaturated pyrazolone (B3327878) backbone in conjunction with a BODIPY fluorophore. msu.edu The design of such probes relies on the specific chemical reaction between the analyte and the sensor molecule, which triggers a change in the fluorescence signal. The versatility of the pyrazolidine and pyrazoline scaffolds allows for the incorporation of various recognition sites and fluorophores to create highly specific and sensitive chemical sensors. researchgate.net

Utilization in Optoelectronic and Photoluminescent Materials

The unique electronic and optical properties of pyrazolidine and its derivatives make them attractive candidates for use in optoelectronic and photoluminescent materials. researchgate.net The substitution pattern on the pyrazolidine ring can significantly influence the material's photoluminescence and electroluminescence characteristics. researchgate.net The incorporation of aromatic or heteroaromatic groups, such as furan, can enhance these properties. researchgate.net

Research on 1,3,5-trisubstituted 2-pyrazolines has shown that the nature of the substituent at the C-3, C-5, and N-1 positions dramatically affects the photophysical behavior. For instance, substitutions with thiophene (B33073), furan, and pyridine (B92270) can lead to green, blue, and violet emissions, respectively. researchgate.net This highlights the potential for fine-tuning the emission color by carefully selecting the substituents on the pyrazoline core.

Furthermore, the introduction of a furan ring in place of a thiophene ring in biphenylyl/thiophene systems has been shown to improve the optical properties of the resulting organic semiconductive materials. github.io The lower electronegativity of the oxygen atom in furan can lead to a higher photoluminescence yield compared to its sulfur-containing counterpart. github.io This makes furan-substituted scaffolds, including furan-substituted pyrazolidines, promising for applications in organic light-emitting transistors (OLETs) and other optoelectronic devices. github.iogoogle.com The ability to create materials with tailored optoelectronic properties by modifying the molecular structure underscores the importance of scaffolds like pyrazolidine in the development of next-generation organic electronics. beilstein-journals.orgmdpi.com

Application as Organic Fluorophores and Dyes

Pyrazolidine and pyrazoline derivatives have been successfully utilized as organic fluorophores and dyes. researchgate.netumich.edu Their inherent fluorescence and the ability to tune their absorption and emission wavelengths through chemical modification make them valuable in various applications, including textile dyeing and as components in fluorescent materials. researchgate.netresearchgate.net

A simple synthetic route has been developed to create a novel class of azo dyes based on pyrazolidine-3,5-dione (B2422599) derivatives. researchgate.net These dyes are synthesized by coupling functionalized pyrazolidine-3,5-diones with aromatic diamines. The resulting azo compounds exhibit interesting spectroscopic properties, and their formation mechanism has been studied. researchgate.net Similarly, water-soluble triazene (B1217601) dyes have been synthesized based on glyco-conjugated pyrazolone amines, demonstrating the versatility of the pyrazole (B372694) scaffold in creating dyes with specific properties like water solubility. researchgate.net

The photophysical properties of these dyes can be controlled by the substituents on the pyrazolidine or pyrazolone ring. For example, in a series of bis-symmetric acid dyes based on bis-pyrazolone, the absorption maxima were found to be dependent on the substituents, and their metal complexes showed a bathochromic shift in absorption. researchgate.net These dyes exhibited high fastness properties on leather, indicating their potential for practical applications. researchgate.net The development of such dyes is driven by the need for new chromophores with specific colors and properties for various technological applications. nih.govuzh.chnih.gov

Exploration in Coordination Chemistry and Organometallic Catalysis

The nitrogen atoms in the pyrazolidine ring can act as ligands, coordinating to metal centers to form organometallic complexes. zsmu.edu.ua This has led to the exploration of pyrazolidine derivatives in coordination chemistry and organometallic catalysis. zsmu.edu.ua The stereochemistry of the pyrazolidine ring can be controlled during synthesis, which is particularly important for applications in asymmetric catalysis.

Palladium-catalyzed cyclizations have been used to prepare pyrazolidines with two chiral centers in a highly diastereoselective manner. These reactions utilize chiral ligands to control the stereochemical outcome, resulting in optically active pyrazolidine derivatives with high enantiopurities. The ability to synthesize stereochemically defined pyrazolidines is crucial for their use as chiral ligands in asymmetric catalysis.

Furthermore, pyrazolidine-based ligands have been used in the development of catalysts for various organic transformations. For example, palladium-catalyzed α-arylation of pyrazolidine-3,5-dione has been reported, a reaction that is important for the synthesis of various α-arylated compounds with applications in biology and medicine. The coordination of pyrazolidine derivatives to transition metals can lead to complexes with unique catalytic activities, opening up new avenues for synthetic chemistry. The furan moiety in a compound like 3-(Furan-2-yl)-5-methylpyrazolidine could also participate in coordination to certain metal centers, potentially leading to novel catalytic systems. Research on the coordination chemistry of hydrotris[3-(2-furyl)pyrazol-1-yl]borate ligands with lanthanide ions has shown that the furan substituents can be involved in coordination, highlighting the potential of furan-containing pyrazole and pyrazolidine ligands.

Q & A

Q. What are the most reliable synthetic routes for 3-(Furan-2-yl)-5-methylpyrazolidine in academic settings?

A modified hydrazine cyclization approach using furan-2-carbaldehyde derivatives and methyl-substituted hydrazines under reflux conditions in aprotic solvents (e.g., dioxane or DMF) has shown reproducibility. For example, hydrazine hydrate reacts with α,β-unsaturated ketones containing furan moieties to form pyrazolidine cores, followed by methylation at the 5-position . Key parameters include stoichiometric control of anhydrides or chloroanhydrides (for introducing methyl groups) and reaction times optimized to 8–12 hours to minimize byproducts .

Q. How can structural ambiguities in this compound derivatives be resolved using spectroscopic methods?

Combine 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm regiochemistry. For instance, 1H^1H-NMR signals at δ 6.3–7.9 ppm correlate with furan protons, while pyrazolidine methyl groups appear as singlets near δ 2.1–2.5 ppm. IR carbonyl stretches (if present) at 1680–1700 cm1^{-1} help differentiate keto/enol tautomers . For absolute configuration, X-ray crystallography using SHELXL refinement (e.g., with Mo-Kα radiation) resolves stereochemical uncertainties, particularly for diastereomeric mixtures .

Q. What safety precautions are critical when handling this compound intermediates?

Avoid inhalation of fine powders (S22) and use glove boxes for air-sensitive steps. Pyrazolidine derivatives with reactive substituents (e.g., hydrazines, anhydrides) require strict temperature control to prevent exothermic decomposition. Waste containing residual methylating agents (e.g., dimethyl sulfate) must be neutralized with 0.1N NaOH before disposal .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and exact-exchange corrections accurately model charge distribution. For example, calculate Fukui indices to identify nucleophilic sites on the pyrazolidine ring. Solvent effects (e.g., DMF vs. THF) are incorporated via polarizable continuum models (PCM), with validation against experimental SN2S_N2 reaction rates .

Q. What strategies address contradictory crystallographic data in polymorphic forms of this compound?

Perform variable-temperature XRD to distinguish true polymorphism from solvent-inclusion artifacts. For overlapping diffraction peaks, Rietveld refinement with high-resolution synchrotron data (λ = 0.7–0.9 Å) resolves lattice parameter discrepancies. Pair distribution function (PDF) analysis is recommended for amorphous byproducts .

Q. How can mechanistic insights into the diastereoselectivity of this compound synthesis be experimentally validated?

Use isotopic labeling (e.g., 2H^2H- or 13C^{13}C-labeled hydrazines) to track stereochemical outcomes in cyclization steps. Kinetic studies under pseudo-first-order conditions (excess methylating agent) reveal whether selectivity arises from thermodynamic control or transition-state effects. Compare results with DFT-calculated activation energies for competing pathways .

Data Interpretation and Optimization

Q. How should researchers optimize reaction yields when scaling up this compound synthesis?

Conduct Design of Experiments (DoE) to evaluate interactions between variables like temperature, solvent polarity, and catalyst loading. For instance, a central composite design (CCD) with 3–5 factors identifies non-linear relationships. Pilot reactions in microfluidic reactors (20–100 μL volume) minimize reagent waste during optimization .

Q. What analytical techniques resolve spectral overlaps in complex mixtures of this compound derivatives?

Use 2D NMR (e.g., HSQC, HMBC) to assign protons in crowded regions. For mass spectrometry, high-resolution Q-TOF instruments differentiate isobaric ions (e.g., distinguishing [M+H]+^+ from [M+Na]+^+). Coupled LC-MS with ion mobility separation (IMS) resolves co-eluting isomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.